5-[2-(Cbz-amino)ethyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Cbz-amino)ethyl]-1H-tetrazole is a tetrazole derivative with the molecular formula C11H13N5O2 and a molecular weight of 247.258.
Preparation Methods
The synthesis of 5-[2-(Cbz-amino)ethyl]-1H-tetrazole typically involves the protection of amino groups using carbamate groups such as benzyl carbamate (Cbz). The preparation process includes the following steps :
Protection of Amino Groups: Amino groups are selectively protected by reacting with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air.
Formation of Amides: The protected amines are then converted to amides using isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride.
Deprotection: The Cbz-protected amines can be deprotected using catalytic hydrogenation (Pd-C, H2) under mild conditions.
Chemical Reactions Analysis
5-[2-(Cbz-amino)ethyl]-1H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2) is a typical reduction method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions typically produce amines .
Scientific Research Applications
5-[2-(Cbz-amino)ethyl]-1H-tetrazole has a wide
Properties
IUPAC Name |
benzyl N-[2-(2H-tetrazol-5-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-11(12-7-6-10-13-15-16-14-10)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,17)(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFKSVINPQBNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.